REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:5](C)[CH3:6])[CH:3]=O.[CH2:8]=[O:9].[CH3:10][OH:11].[OH-].[Na+]>C(O)=O>[CH:2]([C:5]([CH3:6])([CH2:10][OH:11])[CH2:8][OH:9])([CH3:3])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)C(C)C
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
645 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
A 4 l stirring flask with condenser
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition of the base
|
Type
|
STIRRING
|
Details
|
the batch was stirred at 50° C. for a further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
so was extracted with amyl alcohol
|
Type
|
DISTILLATION
|
Details
|
The crude distillation of the product
|
Type
|
CUSTOM
|
Details
|
via a distillation bridge (109-135° C. at 4 mbar)
|
Type
|
DISTILLATION
|
Details
|
The final distillation
|
Type
|
CUSTOM
|
Details
|
was carried out in a packed column (108-106° C. at 4 mbar)
|
Type
|
CUSTOM
|
Details
|
The product was obtained in a yield of 92% as a solid with a purity of 98%
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |